molecular formula C14H16N2O2S B13957371 4-[(4-Aminophenyl)methylsulfonylmethyl]aniline CAS No. 61524-13-8

4-[(4-Aminophenyl)methylsulfonylmethyl]aniline

Cat. No.: B13957371
CAS No.: 61524-13-8
M. Wt: 276.36 g/mol
InChI Key: BNFMAYAXRNXTJK-UHFFFAOYSA-N
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Description

4-[(4-Aminophenyl)methylsulfonylmethyl]aniline is an organic compound with the molecular formula C14H16N2O2S. It is also known by its systematic name, Benzenamine, 4,4’-[sulfonylbis(methylene)]bis-. This compound is characterized by the presence of two amino groups attached to benzene rings, which are connected by a sulfonylmethyl bridge .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Aminophenyl)methylsulfonylmethyl]aniline typically involves the reaction of 4-aminobenzyl chloride with sodium sulfite under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride group is replaced by a sulfonylmethyl group. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction mixture is heated and stirred continuously to maintain uniformity. After the reaction is complete, the product is purified through crystallization or distillation to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Aminophenyl)methylsulfonylmethyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted sulfonyl compounds .

Scientific Research Applications

4-[(4-Aminophenyl)methylsulfonylmethyl]aniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: The compound is employed in the study of enzyme inhibition and protein interactions.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: The compound is utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 4-[(4-Aminophenyl)methylsulfonylmethyl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of enzymes, inhibiting their activity and altering metabolic pathways. This interaction is facilitated by the presence of amino groups, which form hydrogen bonds with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Aminophenyl)methylsulfonylmethyl]aniline is unique due to its dual amino groups and sulfonylmethyl bridge, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

61524-13-8

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

4-[(4-aminophenyl)methylsulfonylmethyl]aniline

InChI

InChI=1S/C14H16N2O2S/c15-13-5-1-11(2-6-13)9-19(17,18)10-12-3-7-14(16)8-4-12/h1-8H,9-10,15-16H2

InChI Key

BNFMAYAXRNXTJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)CC2=CC=C(C=C2)N)N

Origin of Product

United States

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